

Technical Support Center: LY3509754 Phase 1 Trial Data Interpretation

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Compound of Interest

Compound Name: LY3509754

Cat. No.: B10828461

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This technical support center provides researchers, scientists, and drug development professionals with detailed information to interpret the adverse events reported in the Phase 1 clinical trial of **LY3509754**, an oral small molecule inhibitor of Interleukin-17A (IL-17A).

Frequently Asked Questions (FAQs)

Q1: What was the primary safety concern observed in the **LY3509754** Phase 1 trial?

A1: The primary safety concern was drug-induced liver injury (DILI). Four participants in the multiple ascending dose (MAD) cohorts experienced either increased liver transaminases or acute hepatitis. One of these cases was classified as a serious adverse event (SAE) that required hospitalization.^[1]

Q2: At which dose levels did the liver-related adverse events occur?

A2: The liver-related adverse events were observed in the 400 mg and 1,000 mg MAD cohorts.^[1] One participant in the 400 mg group and three participants in the 1,000 mg group were affected.^[1]

Q3: What was the outcome of the trial?

A3: The study concluded that oral dosing with **LY3509754** was poorly tolerated, despite demonstrating strong target engagement and a pharmacokinetic profile that supported once-daily administration.^[1]

Q4: What is the proposed mechanism for the observed liver toxicity?

A4: The researchers theorize that the drug-induced liver injury is related to an off-target effect of **LY3509754**, rather than the intended inhibition of IL-17A.[\[1\]](#)

Troubleshooting Guide: Interpreting Unexpected Results

Issue: Elevated liver enzymes in preclinical models or early-phase trials of similar IL-17A inhibitors.

Possible Cause & Solution:

- Off-Target Activity: As suspected with **LY3509754**, the molecule itself may have unintended interactions with liver cells or metabolic pathways.
 - Recommendation: Conduct comprehensive in vitro profiling against a panel of liver-specific enzymes and transporters to identify potential off-target liabilities.
- Metabolite-Induced Toxicity: A metabolite of the parent compound could be responsible for the hepatotoxicity.
 - Recommendation: Perform metabolite identification and safety assessment studies to determine if any metabolites are hepatotoxic.

Data Presentation: Adverse Events

Table 1: Summary of Liver-Related Adverse Events in the Multiple Ascending Dose (MAD) Cohorts.

Dose Level	Number of Participants with Liver-Related Adverse Events	Type of Adverse Event	Serious Adverse Event (SAE)
400 mg	1	Increased liver transaminases / acute hepatitis	No
1,000 mg	3	Increased liver transaminases / acute hepatitis	Yes (1 case of acute hepatitis)

Data sourced from the **LY3509754** Phase 1 study publication.[\[1\]](#)

Table 2: Overview of the **LY3509754** Phase 1 Trial Design.

Study Arm	Number of Participants	Dose Range	Duration of Dosing
Single Ascending Dose (SAD)	51	10 - 2,000 mg	Single dose
Multiple Ascending Dose (MAD)	40	100 - 1,000 mg	Daily for 14 days

This first-in-human study enrolled a total of 91 healthy participants aged 21-65 years.[\[1\]](#)

Experimental Protocols

1. Study Design:

A randomized, placebo-controlled, single and multiple ascending dose study was conducted.[\[1\]](#)

- Single Ascending Dose (SAD): Healthy participants received a single oral dose of **LY3509754** (ranging from 10 mg to 2,000 mg) or a placebo.[\[1\]](#)

- Multiple Ascending Dose (MAD): Healthy participants received a daily oral dose of **LY3509754** (ranging from 100 mg to 1,000 mg) or a placebo for 14 consecutive days.[\[1\]](#)

2. Pharmacokinetic (PK) Analysis:

- Sample Collection: Blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of **LY3509754**.
- Bioanalytical Method: While the specific assay is not detailed in the provided results, standard practice involves a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecules in plasma.
- Parameters Measured: Key pharmacokinetic parameters including maximum concentration (Tmax) and terminal half-life were determined.[\[1\]](#)

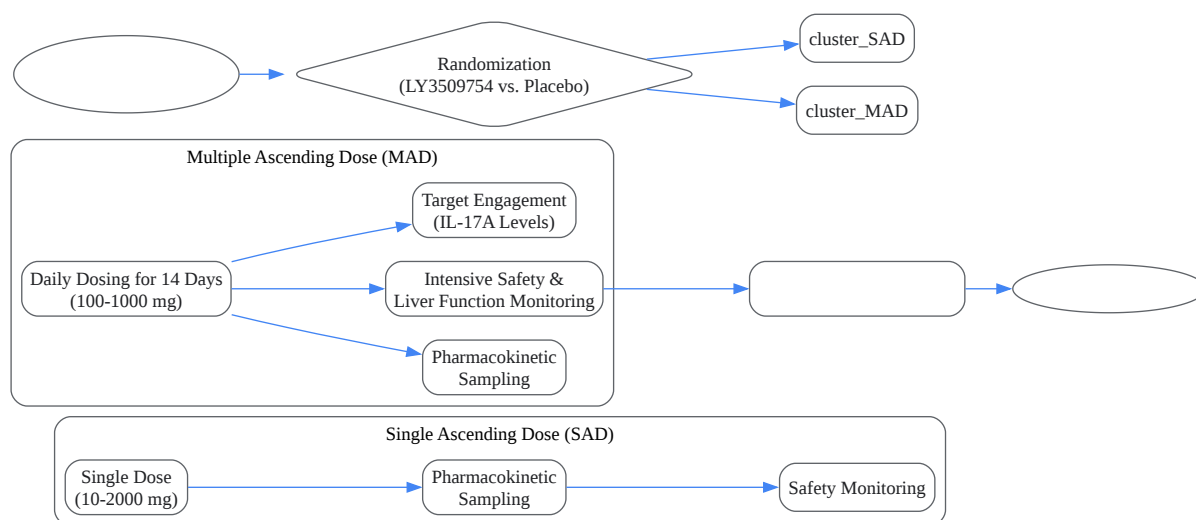
3. Target Engagement Assay:

- Objective: To measure the engagement of **LY3509754** with its target, IL-17A, in the plasma.
- Methodology: A drug-tolerant, ultrasensitive bead-based immunoassay was used to measure IL-17A concentrations in EDTA plasma. This type of assay is crucial as it can detect the target protein even when it is bound to the drug.
- Endpoint: Elevated plasma levels of IL-17A were interpreted as a sign of strong target engagement.[\[1\]](#)

4. Safety and Tolerability Monitoring:

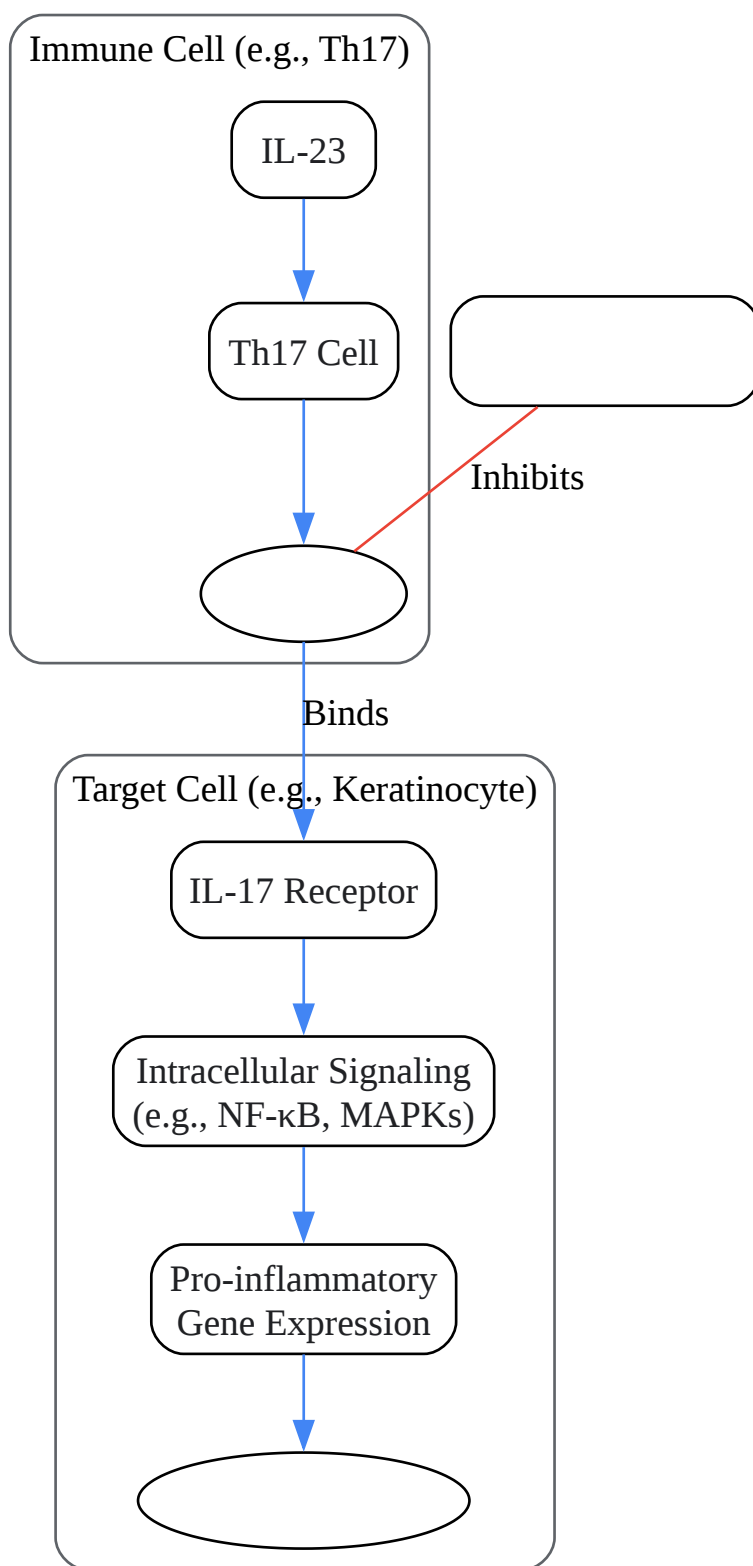
- Adverse Event Monitoring: All adverse events were recorded throughout the study.
- Liver Function Monitoring: Regular blood tests were conducted to monitor liver function, including levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Liver Biopsy: In cases of significant liver injury, liver biopsies were performed to characterize the nature of the inflammation. The biopsies from three participants revealed lymphocyte-rich, moderate-to-severe lobular inflammation.[\[1\]](#)

Visualizations



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Caption: Workflow of the **LY3509754** Phase 1 Clinical Trial.



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Caption: The IL-23/IL-17A signaling pathway targeted by **LY3509754**.

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References

- 1. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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